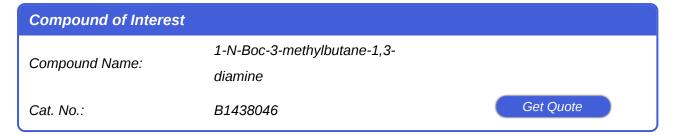


In-Depth Technical Guide: 1-N-Boc-3-methylbutane-1,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **1-N-Boc-3-methylbutane-1,3-diamine**, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, predicted Nuclear Magnetic Resonance (NMR) data, and standardized experimental protocols.

Chemical Structure and Properties

1-N-Boc-3-methylbutane-1,3-diamine, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, possesses a chiral center at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected amine.

Molecular Formula: C₁₀H₂₂N₂O₂ Molecular Weight: 202.29 g/mol CAS Number: 880100-30-1

Predicted NMR Data

Due to the absence of a publicly available, unified experimental NMR dataset for **1-N-Boc-3-methylbutane-1,3-diamine**, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for N-Boc protected amines.



Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.10	t	2H	-CH ₂ -NH-Boc
~1.60	t	2H	-CH2-C(CH3)2-
~1.44	S	9H	-C(CH3)3 (Boc)
~1.20	S	6H	-C(CH ₃) ₂ -
~1.10 (broad s)	2H	-NH ₂	_
~0.8 (broad s)	1H	-NH-Boc	_

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Boc)
~79.0	-C(CH ₃) ₃ (Boc)
~50.0	-C(CH ₃) ₂ -NH ₂
~45.0	-CH ₂ -C(CH ₃) ₂ -
~40.0	-CH ₂ -NH-Boc
~28.5	-C(CH ₃) ₃ (Boc)
~25.0	-C(CH ₃) ₂ -

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of the parent diamine, its subsequent protection to yield the title compound, and the acquisition of NMR data.

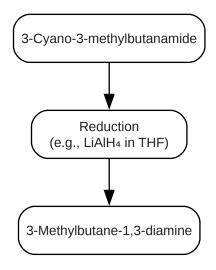
Synthesis of 3-Methylbutane-1,3-diamine

A common route to 1,3-diamines involves the reduction of a corresponding dinitrile or cyanoamide. An alternative pathway could be the reductive amination of a suitable keto-nitrile. A



plausible synthetic approach is outlined below.

Workflow for the Synthesis of 3-Methylbutane-1,3-diamine:



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Caption: Synthetic workflow for 3-Methylbutane-1,3-diamine.

Protocol:

- To a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-cyano-3-methylbutanamide in THF is added dropwise at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.
- The resulting precipitate is filtered off, and the filter cake is washed with THF.
- The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3methylbutane-1,3-diamine.

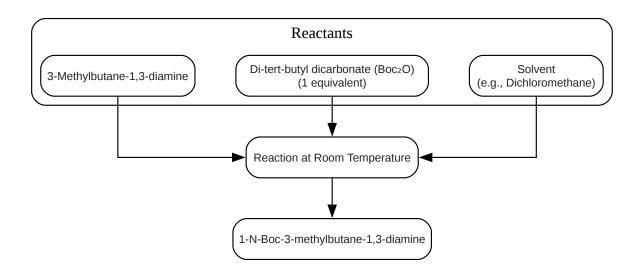


Purification can be achieved by distillation under reduced pressure.

N-Boc Protection of 3-Methylbutane-1,3-diamine

The selective mono-protection of one amine group can be achieved by using a controlled amount of di-tert-butyl dicarbonate (Boc₂O).

Logical Relationship for N-Boc Protection:



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Caption: N-Boc protection of 3-methylbutane-1,3-diamine.

Protocol:

- 3-Methylbutane-1,3-diamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
- The solution is cooled in an ice bath, and one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent is added dropwise with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

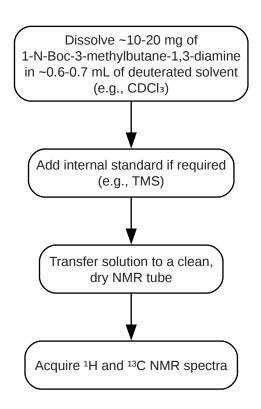


- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using a gradient of ethyl
 acetate in hexanes to afford the pure 1-N-Boc-3-methylbutane-1,3-diamine.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing an NMR sample of the title compound is as follows.

Experimental Workflow for NMR Analysis:



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